FITC-eAhx-Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

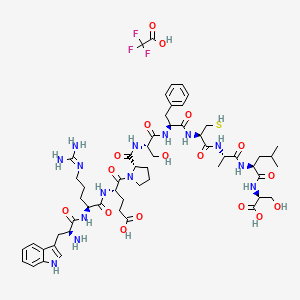

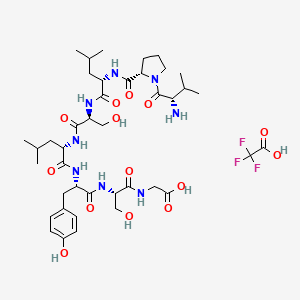

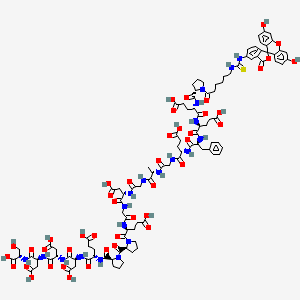

The peptide “FITC-eAhx-Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser-OH” is a synthetic peptide with a sequence of 23 amino acids . The peptide is a fluorescent analog of the HHV-2 Envelope Glycoprotein G (561-578) .

Physical And Chemical Properties Analysis

The peptide has a molecular weight of 2394.33 g/mol and a chemical formula of C104H128N20O44S . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Analog of HHV-2 Envelope Glycoprotein G (561-578)

This compound is a fluorescent analog of HHV-2 Envelope Glycoprotein G (561-578). It is synthetically produced and has a molecular weight of 2394.33 . It is used in research to study the properties and functions of the HHV-2 Envelope Glycoprotein G .

Cell-Type Selective Gene Delivery

Receptor-targeted lentiviral vectors (LVs) can be an effective tool for selective transfer of genes into distinct cell types of choice . The compound could potentially be used in this context to enhance the efficiency and selectivity of gene delivery .

Membrane Receptor for Glycoproteins

The compound could be used in research to study the properties of membrane receptors for glycoproteins . This could provide insights into the interactions between glycoproteins and their receptors, and how these interactions influence cellular functions .

Biomedical Applications

Peptide-based hydrogels, which could potentially be created using this compound, are considered in the biomedical domain as injectable hydrogels, or as an extracellular culture matrix to support cell culture .

Antioxidant Activity

The compound could potentially exhibit antioxidant activity. The antioxidant activity of protein hydrolysates or peptides have been ascribed to their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit lipid oxidation .

Salty Peptides

The compound could potentially be used in the production of salty peptides. These peptides are used in food science and technology to enhance the flavor of food products .

Wirkmechanismus

Target of Action

The primary target of the compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is the Herpes Simplex Virus type 2 (HSV-2) . This compound is a segment of the HHV-2 Envelope Glycoprotein G encompassing amino acids 561 to 578 . This region is an immunodominant part of glycoprotein G (gG-2) and exhibits reactivity with all HSV-2 sera .

Mode of Action

The compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the HHV-2 Envelope Glycoprotein G The FITC label allows for the visualization of the compound’s interaction with its targets

Biochemical Pathways

It is known that the compound is reactive with all hsv-2 sera , suggesting that it may play a role in the immune response to HSV-2

Result of Action

Its reactivity with all hsv-2 sera suggests that it may play a role in the immune response to hsv-2

Action Environment

The efficacy and stability of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) may be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the solution. The compound is recommended to be stored at temperatures below -15°C .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOHKHHWWVDRMH-AWRIMOMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H128N20O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.